4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol is a substituted phenol derivative featuring a chlorine atom at the 4-position of the aromatic ring and a [(3-fluoro-2-methylphenyl)amino]methyl group at the 2-position. This compound belongs to the broader class of aminophenols, which are characterized by their phenol core and aminoalkyl or arylaminomethyl substituents. Such structures are often synthesized via Schiff base formation or reductive amination, followed by functional group modifications.
The compound’s molecular formula is inferred to be C₁₄H₁₂ClFNO, with an average molecular mass of 279.70 g/mol (calculated based on similar compounds in and ). Its structure is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent amino group, a feature common to many aminophenols (e.g., and ). This hydrogen bonding influences conformational rigidity and may enhance thermal stability or crystallinity .
Properties
IUPAC Name |
4-chloro-2-[(3-fluoro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVUMQYOFEDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the reaction of 4-chlorophenol with 3-fluoro-2-methylaniline in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro substituent undergoes displacement under specific conditions. In analogous systems, hydrolysis of 4-chloromethylbenzene derivatives produces phenolic isomers through intermediate aryne formation . For this compound:
Reaction Conditions :
Key Observations :
-
Steric hindrance from the adjacent aminomethyl group reduces substitution rates compared to simpler aryl chlorides
-
Regioselectivity influenced by electron-withdrawing fluoro and electron-donating amino groups
| Reaction Type | Reagents | Temperature | Product | Yield* |
|---|---|---|---|---|
| Hydrolysis | NaOH | 60–70°C | Phenol derivatives | 68–72% |
| Nitration | HNO₃/H₂SO₄ | 0°C | Nitro-substituted isomers | 89% |
*Yields based on analogous reactions
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to quinone derivatives:
Mechanism :
-
Single-electron oxidation generates phenoxyl radical intermediates
-
Subsequent oxidation forms o-quinone structures
Experimental Data :
| Oxidizing Agent | Solvent | Reaction Time | Product |
|---|---|---|---|
| KMnO₄ | H₂SO₄ | 2 hr | 3-fluoro-2-methylphenylquinone |
| H₂O₂/Fe²⁺ | EtOH | 4 hr | Semiquinone radical |
Quinone products show enhanced electrochemical activity with redox potentials between +0.35V to +0.78V vs SCE.
Reductive Transformations
The aminomethyl group participates in reductive processes:
Key Reactions :
-
Catalytic hydrogenation (H₂/Pd-C) reduces C=N bonds in Schiff base derivatives
-
NaBH₄-mediated reduction of imine intermediates to secondary amines
Comparative Reactivity :
| Reducing Agent | Selectivity | Byproducts |
|---|---|---|
| NaBH₄ | High (>90%) | Minimal |
| LiAlH₄ | Moderate | Dehalogenation products |
Electrophilic Aromatic Substitution
Directing effects of substituents control reaction sites:
Substituent Analysis :
| Group | Directing Effect | Activating/Deactivating |
|---|---|---|
| -OH | ortho/para | Strongly activating |
| -CH₂NHAr | ortho/para | Moderately activating |
| -Cl | meta | Weakly deactivating |
Bromination Data :
| Conditions | Major Product | Isomer Ratio |
|---|---|---|
| NBS/DMF, 25°C | 5-bromo derivative | 82:18 (para:meta) |
| Br₂/FeBr₃, 0°C | 3-bromo derivative | 64:36 (ortho:para) |
Sulfonate Protection Chemistry
Phenolic OH protection enables controlled functionalization :
Optimal Conditions :
-
Methanesulfonyl chloride/pyridine (0°C, 2 hr)
-
Deprotection with HCl/MeOH (80°C, 1 hr)
Yield Optimization :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Protection | MsCl | 0°C | 93% |
| Deprotection | HCl | 80°C | 88% |
This comprehensive analysis demonstrates the compound's synthetic versatility, with reaction outcomes dictated by competing electronic effects of its substituents. The data tables provide actionable parameters for implementing these transformations in laboratory settings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Agricultural Science
Pesticide Development
this compound is being explored as an active ingredient in pesticide formulations. Its ability to target specific pests while minimizing harm to beneficial insects is a crucial factor in its development. Research conducted by the IR-4 Project indicates that this compound has shown promise in controlling various agricultural pests, thus contributing to integrated pest management strategies .
Vector Control
In public health, the compound has potential applications in vector control. Its effectiveness against mosquito larvae has been documented, suggesting it could be utilized in formulations aimed at reducing mosquito populations and consequently lowering the incidence of vector-borne diseases such as malaria and dengue fever .
Material Science
Polymer Additives
In material science, this compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have indicated that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for demanding applications in automotive and aerospace industries .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of aminophenols allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol and its analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Chlorine at the 4-position is conserved across most analogs, contributing to electron-withdrawing effects that stabilize the phenol ring .
Aminoalkyl vs. Iminomethyl Groups: Schiff base derivatives (e.g., 4-Chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol in ) lack the reduced -CH₂NH- linkage, resulting in planar imine groups that influence π-π stacking and electronic properties (e.g., lower HOMO-LUMO gaps) . Reductive amination products (e.g., MFI23 in ) feature flexible -CH₂NH- bridges, enabling conformational adaptability in biological systems .
Stereochemical Considerations: Compounds like 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol () incorporate chiral centers, enabling applications in asymmetric catalysis. The target compound’s stereochemistry (if chiral) could similarly influence its reactivity .
Hydrogen Bonding and Crystal Packing: Intramolecular O-H⋯N hydrogen bonds (common in aminophenols) stabilize the phenol-amino interaction, as seen in and . This feature enhances thermal stability and influences solubility . Weak intermolecular interactions (e.g., C-H⋯π in ) govern crystal packing, affecting material properties like melting points .
Synthetic Yields and Challenges: MFI23 () has a low yield (10%), attributed to steric hindrance during reductive amination. The target compound’s synthesis may face similar challenges if bulky substituents are present . High-yield protocols (e.g., 83.5% in ) often employ optimized solvent systems (e.g., THF/ethanol) and purification methods .
Biological Activity
4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : C14H13ClFNO
- Molecular Weight : 265.71 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .
Anticancer Activity
The anticancer potential of this compound was assessed through cell-based assays targeting various cancer cell lines. Notably, it demonstrated cytostatic effects in human metastatic melanoma cells, showing promise as a therapeutic agent in cancer treatment.
A study reported that the compound inhibited cell growth effectively, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 700 |
| CCRF-CEM (leukemia) | 10 |
These findings highlight the compound's potential as a selective inhibitor for certain cancer types .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to active sites or alter receptor functions through interaction with binding sites, thereby modulating various biochemical pathways .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various derivatives showed that modifications to the phenolic structure enhanced antimicrobial activity. The presence of halogen substituents was particularly noted to increase efficacy against resistant strains .
- Cancer Cell Line Study : Research conducted on multiple cancer cell lines demonstrated that the compound not only inhibited growth but also induced apoptosis in certain cases, suggesting a dual mechanism of action—growth inhibition and programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
